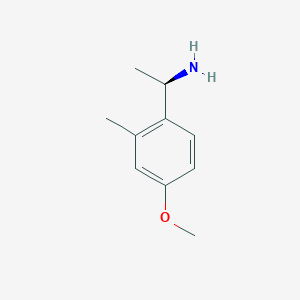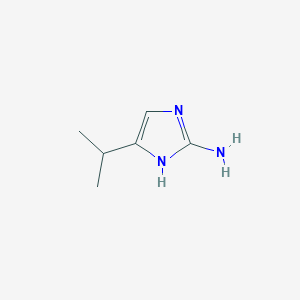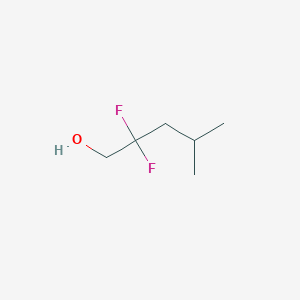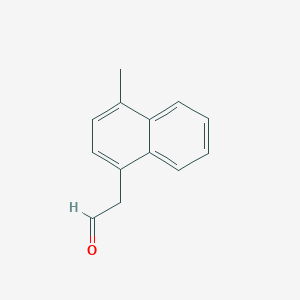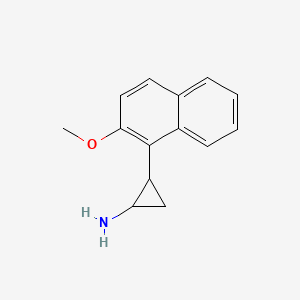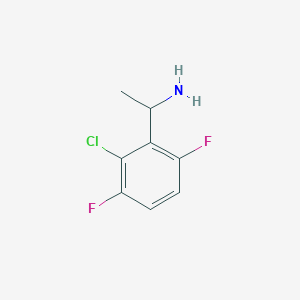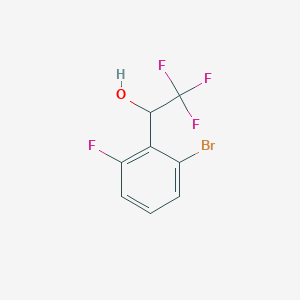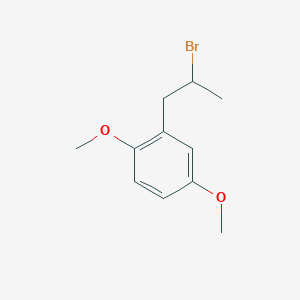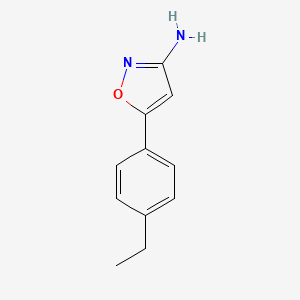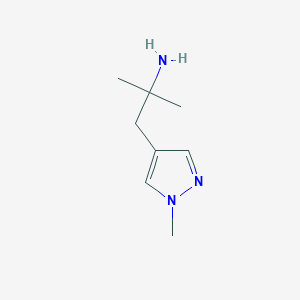
2-Fluoro-3-(trifluoromethyl)benzothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-3-(trifluoromethyl)benzothioamide is a fluorinated aromatic compound It is characterized by the presence of both fluorine and trifluoromethyl groups attached to a benzothioamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-fluoro-3-(trifluoromethyl)benzoic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with ammonia or an amine to yield the benzothioamide derivative .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Fluoro-3-(trifluoromethyl)benzothioamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The benzothioamide moiety can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can lead to sulfoxides or sulfones.
Applications De Recherche Scientifique
2-Fluoro-3-(trifluoromethyl)benzothioamide has several applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Fluoro-3-(trifluoromethyl)benzothioamide involves its interaction with molecular targets through its fluorine and trifluoromethyl groups. These groups can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the derivative used.
Comparaison Avec Des Composés Similaires
- 2-Fluoro-3-(trifluoromethyl)benzamide
- 2-Fluoro-3-(trifluoromethyl)benzonitrile
- 2-Fluoro-3-(trifluoromethyl)benzoyl chloride
Comparison: Compared to these similar compounds, 2-Fluoro-3-(trifluoromethyl)benzothioamide is unique due to the presence of the thioamide group, which imparts different chemical reactivity and potential biological activity. The thioamide group can participate in unique interactions and reactions that are not possible with the amide, nitrile, or acid chloride derivatives .
Propriétés
Formule moléculaire |
C8H5F4NS |
|---|---|
Poids moléculaire |
223.19 g/mol |
Nom IUPAC |
2-fluoro-3-(trifluoromethyl)benzenecarbothioamide |
InChI |
InChI=1S/C8H5F4NS/c9-6-4(7(13)14)2-1-3-5(6)8(10,11)12/h1-3H,(H2,13,14) |
Clé InChI |
UVTOATSZBNTSQH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)C(F)(F)F)F)C(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(Oxan-4-yl)cyclobutyl]methanamine](/img/structure/B13602965.png)
